molecular formula C21H32N2O4S B7698875 N-(butan-2-yl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide

N-(butan-2-yl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide

Cat. No. B7698875
M. Wt: 408.6 g/mol
InChI Key: WEGVYTSJPYNNLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(butan-2-yl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide, also known as BMS-986165, is a novel and selective inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a critical role in the immune system. BMS-986165 has shown promising results in preclinical studies for the treatment of autoimmune diseases such as psoriasis, psoriatic arthritis, and lupus.

Mechanism of Action

N-(butan-2-yl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide selectively inhibits the TYK2 enzyme, which is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, this compound blocks the downstream signaling of these cytokines, leading to a reduction in inflammation and disease activity.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of several pro-inflammatory cytokines in preclinical models, including IL-12, IL-23, and IFN-γ. This compound has also been shown to reduce the activation of T cells and B cells, which are key players in the immune response. In human clinical trials, this compound has been shown to significantly improve the signs and symptoms of psoriasis and psoriatic arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(butan-2-yl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide in lab experiments is its selectivity for the TYK2 enzyme, which reduces the risk of off-target effects. However, this compound is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and potential side effects.

Future Directions

There are several potential future directions for research on N-(butan-2-yl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide. One area of interest is the potential use of this compound in the treatment of other autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the potential use of this compound in combination with other immunomodulatory agents, such as biologics or small molecule inhibitors of other JAK family members. Finally, more research is needed to fully understand the long-term safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of N-(butan-2-yl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide involves several steps, starting with the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with piperidine to form 1-(4-methoxy-3-methylbenzenesulfonyl)piperidine. This intermediate is then reacted with butan-2-amine to form this compound. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(butan-2-yl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been extensively studied in preclinical models of autoimmune diseases, including psoriasis, psoriatic arthritis, and lupus. In these models, this compound has been shown to significantly reduce inflammation and disease severity. This compound has also been tested in human clinical trials for psoriasis and psoriatic arthritis, with promising results.

properties

IUPAC Name

N-cycloheptyl-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O4S/c1-16-15-19(9-10-20(16)27-2)28(25,26)23-13-11-17(12-14-23)21(24)22-18-7-5-3-4-6-8-18/h9-10,15,17-18H,3-8,11-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGVYTSJPYNNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3CCCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.